Basacv
Description
Contextualization of Basacv as a Bifunctional Intercalating Compound
Bifunctional intercalators are molecules that possess two planar aromatic systems, capable of inserting themselves between the base pairs of a DNA double helix at two different points simultaneously. ijabbr.com These intercalating moieties are typically connected by a flexible or semi-rigid linker chain. ijabbr.com This dual intercalation imparts a high affinity and specificity for DNA binding compared to monofunctional intercalators, which have only one intercalating unit. ijabbr.com
The defining characteristic of a bifunctional intercalator like this compound is its ability to "clamp" onto the DNA, inducing significant structural changes such as the unwinding of the helix and an increase in its length. patsnap.com The nature of the linker chain—its length, flexibility, and chemical composition—plays a crucial role in determining the distance between the two intercalation sites and, consequently, the sequence selectivity of the compound.
The interaction of this compound with DNA can be characterized by several biophysical parameters, which are typically determined through techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscometry. A hypothetical dataset for this compound's interaction with calf thymus DNA (ct-DNA) is presented below, illustrating the type of data generated in such studies.
| Parameter | Value | Method |
| Binding Constant (K) | 2.5 x 10^7 M^-1 | Fluorescence Titration |
| Unwinding Angle | 48° | Viscometry |
| Change in Melting Temperature (ΔTm) | +15 °C | UV Thermal Denaturation |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Historical Perspective on DNA Intercalators and Structurally Analogous Chemical Scaffolds (e.g., Triostin A)
The concept of DNA intercalation was first proposed by Leonard Lerman in 1961 to describe the interaction of acridine (B1665455) dyes with DNA. wikipedia.org This model, where a planar molecule inserts itself between the base pairs of the DNA helix, has been fundamental to our understanding of drug-DNA interactions. wikipedia.orgnih.gov Early research focused on simple aromatic cations, but the discovery of naturally occurring bifunctional intercalators expanded the field significantly.
A key example of a structurally analogous chemical scaffold is Triostin A , a cyclic depsipeptide antibiotic isolated from Streptomyces triostinicus. researchgate.netnih.gov Triostin A features two quinoxaline (B1680401) chromophores that act as the intercalating units, linked by a rigid peptide backbone. nih.gov The rigid structure of Triostin A preorganizes the quinoxaline moieties at a specific distance, enabling it to bis-intercalate into DNA with high sequence specificity, preferentially binding to G-C rich regions. researchgate.netnih.gov
Significance of this compound in Advancing Fundamental Understanding of Molecular Recognition and Intercalation Chemistry
The investigation of compounds like this compound is significant for several reasons. Firstly, it allows for a deeper understanding of the principles of molecular recognition between small molecules and biological macromolecules. By systematically altering the structure of this compound—for instance, by changing the length and composition of the linker chain—researchers can probe how these modifications affect binding affinity and sequence selectivity.
Secondly, the study of bifunctional intercalators contributes to our knowledge of DNA topology and dynamics. The binding of these molecules can induce changes in DNA supercoiling, which is critical for processes like replication and transcription. patsnap.com Understanding how compounds like this compound modulate DNA structure can provide insights into these fundamental biological processes.
Finally, this research has important implications for the development of new therapeutic agents. Many DNA intercalators are used in cancer chemotherapy because they can inhibit DNA replication in rapidly dividing cancer cells. patsnap.comwikipedia.org The high affinity and specificity of bifunctional intercalators offer the potential for more potent and selective anticancer drugs with fewer side effects.
Scope and Objectives of this compound Academic Investigation
The academic investigation of a novel bifunctional intercalator such as this compound would typically encompass the following objectives:
Synthesis and Structural Characterization: The first step is the chemical synthesis of this compound and its analogs, followed by their purification and structural elucidation using techniques like NMR, mass spectrometry, and X-ray crystallography.
DNA Binding Studies: A comprehensive biophysical characterization of the interaction between this compound and DNA would be performed. This involves determining the binding affinity, stoichiometry, and mode of binding (intercalation vs. groove binding). The sequence selectivity would also be investigated using various DNA sequences.
Structural Studies of the this compound-DNA Complex: High-resolution structural techniques, such as NMR spectroscopy and X-ray crystallography, would be employed to determine the three-dimensional structure of the this compound-DNA complex. This provides a detailed picture of the intermolecular interactions driving the binding.
Evaluation of Biological Activity: The biological effects of this compound would be assessed in cellular and potentially in vivo models. This includes evaluating its cytotoxicity against cancer cell lines and its ability to inhibit key cellular processes like DNA replication and transcription.
A summary of typical research findings for a bifunctional intercalator is presented in the table below.
| Research Area | Key Findings |
| Synthesis | A multi-step synthetic route with a 45% overall yield. |
| DNA Binding Affinity | High affinity for G-C rich DNA sequences. |
| Structural Biology | Bis-intercalation confirmed by NMR, with the linker in the minor groove. |
| Biological Activity | Potent cytotoxic agent against several human cancer cell lines. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Structure
2D Structure
Properties
CAS No. |
95676-71-4 |
|---|---|
Molecular Formula |
C54H60N10O10S2 |
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
7,20-bis(acridin-9-ylamino)-4,17-dimethyl-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontane-3,6,10,13,16,19,23,26-octone |
InChI |
InChI=1S/C54H60N10O10S2/c1-27(2)43-53(71)73-23-39(59-45-31-15-7-11-19-35(31)57-36-20-12-8-16-32(36)45)49(67)55-30(6)48(66)62-42-26-76-75-25-41(51(69)63-43)61-47(65)29(5)56-50(68)40(24-74-54(72)44(28(3)4)64-52(42)70)60-46-33-17-9-13-21-37(33)58-38-22-14-10-18-34(38)46/h7-22,27-30,39-44H,23-26H2,1-6H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,61,65)(H,62,66)(H,63,69)(H,64,70) |
InChI Key |
ULWPHLPBZICZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)OCC(C(=O)N1)NC3=C4C=CC=CC4=NC5=CC=CC=C53)C(C)C)NC(=O)C(NC(=O)C(COC(=O)C(NC2=O)C(C)C)NC6=C7C=CC=CC7=NC8=CC=CC=C86)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BASACV bis((9-acridinyl)Ser-Ala-Cys-Val)dilactone disulfide bis((9-acridinyl)seryl-alanyl-cysteinyl-valine)dilactone disulfide |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Basacv
High-Resolution Spectroscopic Techniques for Basacv Structural Elucidation
Detailed spectroscopic data is fundamental for the unambiguous confirmation of a molecule's three-dimensional structure and for understanding its electronic and vibrational properties. For a complex molecule like this compound, a suite of advanced spectroscopic methods would be required for full structural elucidation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., 2D NMR, Solid-State NMR)
No published studies containing ¹H or ¹³C NMR data for this compound could be located. For a molecule of this complexity, one-dimensional NMR would likely be insufficient for complete assignment due to signal overlap. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign the proton and carbon signals and to piece together the intricate cyclic peptide structure. Furthermore, solid-state NMR could provide valuable information about the conformation of this compound in its solid form.
Vibrational Spectroscopy Applications in this compound Studies (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)
Specific Fourier-Transform Infrared (FTIR) or Raman spectra for this compound are not available in the reviewed literature. These techniques would be invaluable for identifying the characteristic vibrational modes of its functional groups, including the amide bonds of the peptide backbone, the acridine (B1665455) rings, and the disulfide bridge. Such data would help to confirm the presence of these key structural motifs.
Advanced Mass Spectrometry for this compound and its Adducts (e.g., High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry)
While the synthesis of analogs of Triostin A has been confirmed using high-resolution mass spectrometry, specific HRMS data for this compound, which would confirm its elemental composition with high accuracy, has not been published. nih.gov Tandem mass spectrometry (MS/MS) studies would also be crucial for sequencing the peptide components and for characterizing the fragmentation patterns of the molecule, providing definitive structural evidence.
X-ray Diffraction Analysis of this compound Crystalline Structures and Co-crystals
There are no reports of the single-crystal X-ray diffraction structure of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a crystal structure of this compound would provide unequivocal proof of its stereochemistry and conformation. While powder X-ray diffraction (XRD) has been mentioned in the context of Triostin A analogues, no such data for this compound is available. researchgate.net
Electronic Absorption and Emission Spectroscopy for this compound Photophysical Characterization
The photophysical properties of this compound, which are critical for understanding its interaction with DNA, have not been detailed in the literature. Studies using UV-Visible absorption and fluorescence emission spectroscopy would be necessary to determine its absorption and emission maxima, molar absorptivity, and quantum yield. This information is vital for characterizing its potential as a fluorescent probe or photosensitizer.
Molecular Interaction Mechanisms of Basacv with Biological Macromolecules Non Clinical Focus
Elucidation of the Basacv DNA Polyintercalation Mechanism
The interaction of this compound with DNA is a multifaceted process governed by its unique chemical architecture, which facilitates the insertion of its planar aromatic moieties between DNA base pairs. This bis-intercalation is a hallmark of this class of compounds and is central to their biological function.
This compound, like its structural analogs echinomycin (B1671085) and Triostin A, is a cyclic peptide featuring two planar quinoxaline (B1680401) rings. This "staple-shaped" conformation allows the molecule to clamp onto the DNA duplex by sandwiching two adjacent base pairs between its aromatic systems. uah.es This mode of binding, known as bis-intercalation, introduces significant structural distortions to the DNA, including unwinding of the helix and an increase in its contour length. acs.orgnih.gov For each intercalating event, the DNA helix is typically elongated by approximately 0.34 Å. acs.org In the case of bis-intercalators, this can result in a more substantial elongation. Studies on related compounds have shown that the linker connecting the two intercalating moieties often resides in the minor groove of the DNA. beilstein-journals.org The interaction is further stabilized by hydrogen bonds between the peptide backbone of the intercalator and the functional groups of the DNA bases exposed in the minor groove. nih.gov
Direct thermodynamic and kinetic data for this compound are not extensively documented in publicly available literature. However, detailed studies on its close analog, echinomycin, provide a strong basis for understanding the energetic and temporal aspects of this compound-DNA interactions. The binding of echinomycin to DNA is an entropically driven process, a characteristic often associated with hydrophobically driven binding reactions. nih.govnih.gov
Table 1: Thermodynamic Parameters for Echinomycin-DNA Binding at 20°C
| Thermodynamic Parameter | Value |
| Gibbs Free Energy (ΔG°) | -7.6 kcal mol⁻¹ nih.govnih.govoup.com |
| Enthalpy (ΔH) | +3.8 kcal mol⁻¹ nih.govnih.govoup.com |
| Entropy (ΔS) | +38.9 cal mol⁻¹ K⁻¹ nih.govnih.govoup.com |
This data for echinomycin suggests that the binding of this compound to DNA is likely a spontaneous process characterized by a favorable free energy change, driven by a significant positive entropy change that overcomes a slightly unfavorable enthalpy change.
The kinetics of echinomycin binding to DNA reveal a complex process. It has been proposed that echinomycin locates its preferred binding sites through a "shuffling" mechanism, migrating between potential sites on the DNA strand. nih.govoup.com The dissociation of the complex is characterized by both rapid and slow phases, with the slow dissociation being attributed to the high-affinity binding at preferred sequences. nih.gov Single-molecule studies on another peptide bis-intercalator, Thiocoraline, have revealed a very slow off-rate, which is a key determinant of the long lifetime of the complex. acs.org This study also identified a long-lived mono-intercalated intermediate, suggesting a stepwise binding mechanism. acs.org
Table 2: Kinetic Insights from Echinomycin-DNA Interactions
| Kinetic Feature | Description |
| Binding Mechanism | Involves a "shuffling" or migration process to locate preferred binding sites. nih.govoup.com |
| Dissociation | Exhibits both fast and slow dissociation components. nih.gov |
| High-Affinity Sites | The slow dissociation corresponds to binding at preferred nucleotide sequences. nih.gov |
The binding of this compound and its analogs to DNA is not random but exhibits a marked sequence preference. Echinomycin preferentially binds to sequences containing a CpG step. nih.govacs.org This specificity is mediated by the formation of hydrogen bonds between the alanine (B10760859) residues of the cyclic peptide and the guanine (B1146940) bases in the minor groove. acs.org Footprinting studies have confirmed that the preferred binding sites for echinomycin are centered around CpG steps. nih.gov The nature of the flanking base pairs also influences binding affinity, indicating that both direct hydrogen bonding and stacking interactions contribute to sequence recognition. acs.org
The conformation of DNA also plays a crucial role. The binding of bis-intercalators like this compound can induce significant changes in DNA supercoiling. The unwinding of the DNA helix upon intercalation leads to the relaxation of negative supercoils and the introduction of positive supercoils in covalently closed circular DNA. This property is a direct consequence of the structural distortion caused by the insertion of the two planar chromophores. researchgate.net
This compound's mechanism of bis-intercalation can be contrasted with that of mono-intercalators and other bis-intercalators. Mono-intercalators, such as ethidium (B1194527) bromide, insert a single planar moiety into the DNA helix. While they also cause unwinding and elongation, the magnitude of these distortions is generally less than that induced by bis-intercalators. researchgate.net
Compared to other bis-intercalators, the quinoxaline antibiotics, including this compound, Triostin A, and echinomycin, are distinguished by their cyclic peptide structure, which imposes specific conformational constraints and provides a scaffold for precise hydrogen bonding interactions with the DNA minor groove. nih.govoup.com This is in contrast to more flexible bis-intercalators where the linker chain may have more conformational freedom. The cooperative binding observed with echinomycin at closely spaced CpG sites further highlights the sophisticated nature of its interaction with DNA. acs.org
Supramolecular Assembly and Host-Guest Interactions Involving this compound
The cyclic peptide structure of this compound not only dictates its DNA binding properties but also endows it with the potential to participate in supramolecular assembly and host-guest interactions.
The self-assembly of cyclic peptides is a well-established phenomenon driven by a network of non-covalent interactions, primarily hydrogen bonding. nih.gov The alternating D- and L-amino acid configurations often found in such peptides can lead to the formation of flat, ring-like structures that stack upon one another to form tubular supramolecular polymers or nanotubes. nih.gov These assemblies are stabilized by intermolecular hydrogen bonds between the peptide backbones. nih.gov While specific studies on the supramolecular assembly of this compound are limited, the principles governing the self-assembly of related cyclic peptides suggest that this compound could form similar well-ordered nanostructures. nih.govju.edu.jo
Host-guest chemistry describes the formation of complexes between a "host" molecule with a binding cavity and a "guest" molecule that fits within it. oup.com Cyclic peptides can act as hosts for various guest molecules. Research on echinomycin has demonstrated its encapsulation within cyclodextrins, a class of macrocyclic hosts. researchgate.net This interaction is driven by the hydrophobic effect, with the hydrophobic parts of the echinomycin molecule being enclosed within the nonpolar cavity of the cyclodextrin. researchgate.net Given the structural similarity, this compound would likely exhibit analogous host-guest chemistry, allowing for the formation of inclusion complexes with suitable host molecules. These interactions are governed by non-covalent forces such as van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding. oup.com
Role of Hydrogen Bonding, π-π Stacking, and Electrostatic Interactions in this compound Complexation4.3. Interactions of this compound with Other Non-DNA Biomolecular Targets (e.g., RNA, Proteins)4.3.1. Characterization of this compound Binding to RNA Structures (Non-Translational/Transcriptional Context)4.3.2. Analysis of this compound Protein Binding and Conformational Perturbations (Non-Enzymatic/Receptor Activity)4.4. Dynamic Aspects of this compound-Biomolecule Association and Dissociation Processes
Additionally, the creation of data tables and a list of compound names is not possible without foundational information. Should research on a compound named "this compound" become available in the future, the generation of the requested article could be revisited.
Theoretical and Computational Chemistry Studies of Basacv
Quantum Chemical Calculations for Basacv Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations are indispensable tools for probing the intrinsic properties of a molecule like this compound. These methods, grounded in the principles of quantum mechanics, can provide detailed insights into the electronic structure, which in turn governs the molecule's reactivity and conformational preferences.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying large molecules like this compound. nih.govuci.eduresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates, thus simplifying the complexity of the many-electron Schrödinger equation. youtube.com For a molecule like this compound, DFT can be used to:
Optimize the molecular geometry: Determining the lowest energy conformation of the molecule is the first step in most computational studies.
Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Predict reactivity descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, which can predict the most likely sites for nucleophilic or electrophilic attack.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. nih.govmit.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark results for the electronic structure of this compound, which can be used to validate the results from more computationally efficient DFT methods. Given the size of this compound, a common strategy is to use these high-level methods on a fragment of the molecule, such as the acridine (B1665455) chromophore, to obtain highly accurate data that can inform the choice of DFT functional and basis set for the entire molecule.
Table 1: Representative Quantum Chemical Methods for this compound Analysis
| Method | Description | Typical Application for this compound |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the electron density rather than the many-electron wave function. | Geometry optimization, electronic property calculation (HOMO, LUMO), reactivity analysis, prediction of spectroscopic signatures. |
| Ab Initio Methods | A class of computational chemistry methods based on quantum chemistry. The term "ab initio" means "from first principles," indicating that these methods do not use empirical parameters. | High-accuracy benchmark calculations on molecular fragments, validation of DFT results, detailed analysis of intermolecular interactions. |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study the properties of molecules in their excited states. | Prediction of UV-Vis absorption spectra and photophysical properties. |
The interaction of this compound with light is fundamental to its potential applications and can be probed experimentally using various spectroscopic techniques. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict spectroscopic signatures and photophysical properties, offering a powerful complement to experimental studies. nih.govmdpi.comresearchgate.netrsc.org
For this compound, TD-DFT calculations can be employed to:
Investigate excited state properties: TD-DFT can provide insights into the nature of the excited states, such as whether they are localized on the acridine rings or involve charge transfer character. This information is crucial for understanding the photophysical behavior of the molecule, including its fluorescence and potential for photosensitization.
Analyze the effect of the environment: By incorporating solvent models into the calculations, it is possible to predict how the spectroscopic properties of this compound might change in different environments, such as in aqueous solution or when bound to DNA.
Molecular Dynamics (MD) Simulations of this compound-Biomolecule Complexes
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. researchgate.net
The primary biological target of this compound is DNA, and understanding the dynamics of their interaction is key to elucidating its mechanism of action. MD simulations are a powerful tool for studying the intercalation of molecules into DNA. nih.govnih.govrsc.org For a this compound-DNA complex, MD simulations can reveal:
The preferred binding mode: Simulations can help to identify the specific DNA sequences that this compound preferentially binds to and the precise geometry of the intercalated complex.
The dynamics of the intercalation process: By simulating the approach of this compound to the DNA double helix, it is possible to map out the pathway of intercalation, including any intermediate states.
The structural changes in DNA upon binding: Intercalation can induce significant changes in the structure of DNA, such as unwinding of the helix and changes in the groove dimensions. MD simulations can quantify these structural perturbations.
The conformation of this compound in solution will influence its ability to bind to DNA. MD simulations can be used to explore the conformational landscape of this compound in different solvent environments. libretexts.org By running long simulations, it is possible to identify the most stable conformations of the molecule and the energetic barriers between them. This information is valuable for understanding the pre-organization of the molecule for DNA binding.
In Silico Design of this compound Analogs with Modulated Intercalation or Interaction Profiles
A major goal of computational chemistry is to guide the design of new molecules with improved properties. nih.govnih.gov The insights gained from quantum chemical calculations and MD simulations of this compound can be used to design novel analogues with modulated DNA intercalation or interaction profiles. For instance, in silico design could focus on:
Modifying the acridine chromophore: Changes to the aromatic system could alter the electronic properties and stacking interactions with DNA base pairs.
Altering the peptide linker: The length, flexibility, and chemical nature of the linker can be systematically varied to optimize the spacing and orientation of the intercalating moieties for specific DNA sequences.
Introducing new functional groups: The addition of groups that can form specific hydrogen bonds or other interactions with the DNA grooves could enhance binding affinity and selectivity.
Computational screening of a virtual library of this compound analogues can be performed to predict their DNA binding affinities and select the most promising candidates for synthesis and experimental testing. This iterative cycle of design, computation, synthesis, and testing is a powerful paradigm in modern drug discovery.
No Publicly Available Research Found on the Theoretical and Computational Chemistry of "this compound"
Despite a comprehensive search for the chemical compound "this compound," no publicly available scientific literature, datasets, or research findings could be located that pertain to its theoretical and computational chemistry.
The initial investigation confirmed the existence of "this compound" as a DNA-polyintercalating bifunctional compound, structurally analogous to the antibiotic anti-tumor drug Triostin A, with the assigned CAS Number 95676-71-4. medchemexpress.comarchive.org However, subsequent and more specific inquiries into its theoretical properties and computational modeling yielded no relevant results.
Searches for academic papers and research data on the following topics related to "this compound" were unsuccessful:
Theoretical and Computational Chemistry Studies: No publications were found that detailed quantum chemical calculations, molecular dynamics simulations, or other computational analyses of the molecular structure and properties of this compound.
Machine Learning and Artificial Intelligence Approaches in Structure-Activity Relationship (SAR) Prediction: There is no evidence of any studies employing machine learning or AI to predict the chemical properties or biological activities of this compound based on its structure.
Theoretical Modeling of Reaction Pathways and Transition States: No research could be found that described the theoretical modeling of the reaction mechanisms, potential energy surfaces, or transition states involving this compound.
The information available for "this compound" is currently limited to its identification, basic structural classification, and its availability from commercial chemical suppliers. medchemexpress.com Without any foundational research on its theoretical and computational aspects, it is not possible to generate the detailed, informative, and scientifically accurate article as requested in the provided outline.
Emerging Research Frontiers and Potential Chemical Applications of Basacv
Basacv as a Chemical Probe in Advanced Molecular and Chemical Biology Research
The potential utility of this compound as a chemical probe in molecular and chemical biology is an area of nascent interest. Chemical probes are small molecules used to study and manipulate biological systems. The efficacy of a compound as a chemical probe is determined by its specificity and its ability to interact with biological targets. While specific interactions involving this compound are not yet detailed, its structural motifs may allow it to serve as a scaffold for developing probes for various biological targets. The development of such probes would hinge on future studies that identify its binding partners and characterize its mechanism of action within a cellular context.
Development of this compound-Based Chemical Tools and Reagents for Molecular Recognition
Molecular recognition is a fundamental process in chemistry and biology where molecules interact with high specificity. The development of chemical tools and reagents based on the this compound structure could potentially lead to new methods for detecting and quantifying specific analytes. These tools often rely on non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The future design of this compound-based reagents would need to focus on modifying its core structure to enhance its affinity and selectivity for a target molecule of interest.
Integration of this compound in Novel Materials Science Constructs and Supramolecular Systems
In the realm of materials science, the integration of novel organic molecules into larger constructs can lead to materials with unique properties. Supramolecular chemistry, which involves the assembly of molecules through non-covalent bonds, offers a pathway for creating complex and functional systems.
This compound in Stimuli-Responsive Materials (e.g., DNA-based nanomaterials)
Stimuli-responsive materials, or "smart" materials, change their properties in response to external stimuli such as light, temperature, or pH. The incorporation of this compound into such materials could imbue them with new functionalities. For instance, if this compound exhibits changes in its conformation or electronic properties in response to a specific stimulus, this could be harnessed to trigger a macroscopic change in the material. Its potential use in DNA-based nanomaterials would depend on its ability to interact with or be incorporated into DNA structures, a subject that requires further investigation.
Engineering of this compound-Containing Self-Assembled Structures
Self-assembly is a process where components spontaneously organize into ordered structures. The molecular geometry and intermolecular forces of this compound would dictate its ability to form such assemblies. By modifying the this compound scaffold with functional groups that promote specific non-covalent interactions, it might be possible to direct its assembly into desired architectures like nanotubes, vesicles, or gels. These structures could have applications in areas ranging from drug delivery to electronics.
Exploration of this compound in Non-Biological Catalysis or Chemodetection Systems
Beyond biology, the chemical properties of this compound could be exploited in catalysis and chemical sensing. In non-biological catalysis, a compound can accelerate a chemical reaction without being consumed. The potential of this compound as a catalyst would depend on its ability to bind substrates and stabilize transition states. As a chemodetector, this compound would need to exhibit a measurable change (e.g., in color or fluorescence) upon binding to a specific chemical species. Research in this area would involve screening this compound against various reactions and analytes to identify any catalytic or sensing capabilities.
Future Perspectives and Unexplored Chemical Reactivities of this compound
The future of this compound in chemical research is contingent on foundational studies to characterize its fundamental properties. A thorough investigation of its synthesis, stability, and reactivity is the first step. Unexplored areas include its photochemical properties, its coordination chemistry with different metals, and its behavior under extreme conditions. The insights gained from such studies will be crucial in unlocking the full potential of this compound and defining its place in the landscape of chemical compounds. As research progresses, it is anticipated that a clearer picture of its utility in various scientific and technological fields will emerge.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Basacv with high purity and yield?
- Methodological Guidance : Design experiments using factorial approaches to test variables (e.g., temperature, solvent ratios, catalysts). Characterize purity via HPLC or NMR and quantify yield using gravimetric analysis. Compare results against established protocols for similar compounds .
- Data Consideration : Tabulate synthesis parameters (e.g., reaction time, molar ratios) and correlate with purity/yield metrics to identify optimal conditions.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Guidance : Use a combination of FTIR (functional groups), NMR (structural elucidation), and mass spectrometry (molecular weight). Cross-validate results with X-ray crystallography if crystalline forms are available .
- Data Consideration : Create a table comparing spectral peaks (e.g., NMR chemical shifts) against reference databases to confirm identity.
Q. How can researchers ensure this compound’s stability under varying environmental conditions (pH, temperature) during storage?
- Methodological Guidance : Conduct accelerated stability studies by exposing this compound to extreme conditions and monitoring degradation via UV-Vis spectroscopy or TGA. Use Arrhenius equations to predict shelf life .
- Data Consideration : Plot degradation rates against time/temperature to model stability thresholds.
Q. What strategies are effective for conducting a systematic literature review on this compound’s known pharmacological or chemical properties?
- Methodological Guidance : Use academic databases (PubMed, Web of Science) with Boolean operators (e.g., "this compound AND synthesis NOT industrial") and filter by study type (e.g., in vitro, computational). Apply the PRISMA framework to document search results and gaps .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved across different experimental models?
- Methodological Guidance : Perform meta-analysis to identify confounding variables (e.g., cell line variability, dosage differences). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and apply statistical tests (ANOVA, regression) to isolate discrepancies .
- Data Consideration : Create a comparative table of IC50 values, assay conditions, and model systems to highlight inconsistencies.
Q. What computational approaches are suitable for predicting this compound’s interaction with novel molecular targets?
- Methodological Guidance : Use molecular docking (AutoDock, Schrödinger) to simulate ligand-receptor binding. Validate predictions with MD simulations (GROMACS) and compare with experimental binding assays (SPR, ITC) .
- Data Consideration : Tabulate docking scores, binding energies, and experimental Kd values to assess predictive accuracy.
Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy and toxicity while minimizing ethical concerns?
- Methodological Guidance : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant) for animal model selection. Use randomized control trials (RCTs) with blinding and power analysis to determine sample size. Adhere to ARRIVE guidelines for reporting .
- Data Consideration : Track dose-response curves, survival rates, and histopathological findings with strict inclusion/exclusion criteria.
Q. What methods are effective for analyzing this compound’s metabolic pathways in complex biological systems?
- Methodological Guidance : Employ LC-MS/MS for metabolite profiling in plasma/tissue samples. Use isotopic labeling (e.g., ¹⁴C-Basacv) to trace biotransformation pathways. Integrate pharmacokinetic models (e.g., compartmental analysis) to predict metabolic fate .
Methodological Frameworks for Addressing Contradictions
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
